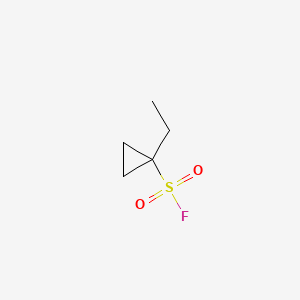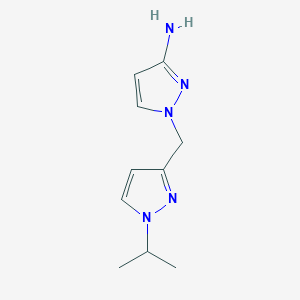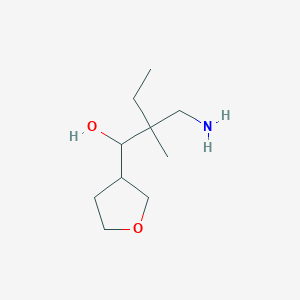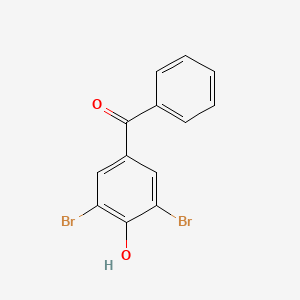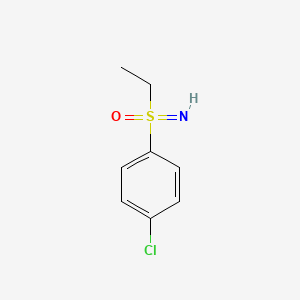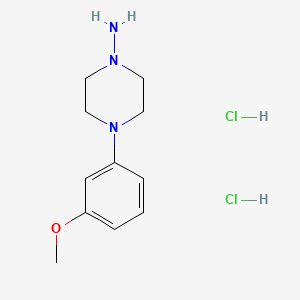![molecular formula C15H15BrN4O B15326730 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly significant in the fields of drug development, medicinal chemistry, and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar applications in medicinal chemistry.
4-[4-(3-Bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine:
Uniqueness
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine stands out due to its specific bromobenzoyl and pyrimidine moieties, which confer unique reactivity and biological activity. This makes it particularly useful in the development of novel therapeutic agents and in the study of complex biological systems.
Propiedades
Fórmula molecular |
C15H15BrN4O |
|---|---|
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
(3-bromophenyl)-(4-pyrimidin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrN4O/c16-13-3-1-2-12(10-13)15(21)20-8-6-19(7-9-20)14-4-5-17-11-18-14/h1-5,10-11H,6-9H2 |
Clave InChI |
UYEDVXQSGMJPRW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
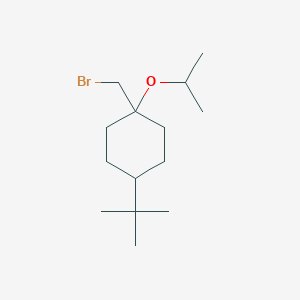
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
